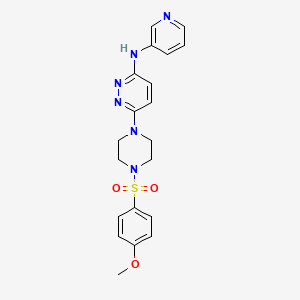
6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a piperazine-based derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₃₁N₅O₂S
- Molecular Weight: 373.55 g/mol
The key functional groups include:
- A piperazine ring, which is known for its role in various pharmacological activities.
- A methoxyphenylsulfonyl group, which enhances solubility and biological activity.
- A pyridazinamine moiety, contributing to its potential therapeutic effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperazine core.
- Introduction of the methoxyphenylsulfonyl group through sulfonation reactions.
- Coupling with pyridazine derivatives to yield the final product.
Specific reaction conditions and reagents employed in the synthesis can significantly affect yield and purity, highlighting the importance of optimizing synthetic routes for pharmaceutical applications .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives with piperazine and sulfonamide groups have shown inhibition against various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been evaluated for its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The methoxyphenylsulfonamide moiety enhances binding affinity to the active site of MMPs, suggesting a therapeutic role in cancer treatment by inhibiting tumor invasion .
Neuropharmacological Effects
Piperazine derivatives have also been studied for their neuropharmacological effects. Preliminary data suggest that this compound may exhibit anxiolytic or antidepressant-like activities in animal models. The mechanism might involve modulation of serotonin receptors, although further research is needed to elucidate these pathways fully .
Study 1: Anticancer Activity
A study published in Bioorganic Chemistry demonstrated that a related piperazine compound induced significant cytotoxicity in human breast cancer cells (MCF7) with an IC50 value of 12 µM. The study highlighted the role of the sulfonamide group in enhancing potency against cancer cells .
Study 2: MMP Inhibition
In another investigation, a series of sulfonamide derivatives were synthesized and tested for MMP inhibition. The lead compound showed IC50 values ranging from 50 to 200 nM against different MMP isoforms, indicating strong inhibitory potential relevant for therapeutic applications in oncology .
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-29-17-4-6-18(7-5-17)30(27,28)26-13-11-25(12-14-26)20-9-8-19(23-24-20)22-16-3-2-10-21-15-16/h2-10,15H,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJGFWDJIVAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














